8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl
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Overview
Description
8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl is a complex organic compound with a unique spirocyclic structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl typically involves multi-step organic reactions. The initial step often includes the formation of the spirocyclic core through a cyclization reaction. This is followed by the introduction of the ethoxycarbonyl groups via esterification reactions. The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the synthesis of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism of action of 8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The compound’s spirocyclic structure allows it to fit into unique binding sites, enhancing its specificity and potency.
Comparison with Similar Compounds
Similar Compounds
- 8-(4-Ethoxy-3-(ethoxycarbonyl)-4-oxobutyl)-3-methyl-1-phenyl-1,8-diaza-3-azoniaspiro(4.5)decane chloride
- 1,3-Bis(4′-carboxylatophenoxy)benzene
- 3,5-Bis(1-imidazoly)pyridine
Uniqueness
Compared to similar compounds, 8-(3,3-Bis(ethoxycarbonyl)propyl)-3-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro(4,5)decane HCl stands out due to its unique spirocyclic structure and the presence of multiple functional groups. These features contribute to its diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
CAS No. |
101756-24-5 |
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Molecular Formula |
C23H36ClN3O4 |
Molecular Weight |
454.0 g/mol |
IUPAC Name |
diethyl 2-[2-(3-methyl-1-phenyl-1,8-diaza-3-azoniaspiro[4.5]decan-8-yl)ethyl]propanedioate;chloride |
InChI |
InChI=1S/C23H35N3O4.ClH/c1-4-29-21(27)20(22(28)30-5-2)11-14-25-15-12-23(13-16-25)17-24(3)18-26(23)19-9-7-6-8-10-19;/h6-10,20H,4-5,11-18H2,1-3H3;1H |
InChI Key |
NOJLQGVHODOWHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCN1CCC2(CC1)C[NH+](CN2C3=CC=CC=C3)C)C(=O)OCC.[Cl-] |
Origin of Product |
United States |
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